molecular formula C11H10Cl2O B13676599 1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13676599
M. Wt: 229.10 g/mol
InChI Key: FJYJOJBUUWGMSI-UHFFFAOYSA-N
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Description

1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be synthesized through a multi-step process involving the condensation of acetylacetone with phenol, followed by oxidation. The specific steps are as follows:

    Condensation Reaction: Acetylacetone reacts with phenol to form phenol acetone.

    Oxidation Reaction: The phenol acetone is then oxidized to form 1,3-dichloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as condensation and oxidation reactions, which can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
  • 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one

Uniqueness

1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of two chlorine atoms at the 1 and 3 positions. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

1,3-dichloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C11H10Cl2O/c12-7-5-9-8(10(13)6-7)3-1-2-4-11(9)14/h5-6H,1-4H2

InChI Key

FJYJOJBUUWGMSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C(=CC(=C2)Cl)Cl

Origin of Product

United States

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